molecular formula C18H15N5 B11216824 N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216824
M. Wt: 301.3 g/mol
InChI Key: XAODGRCKBVFBPM-UHFFFAOYSA-N
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Description

N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core with benzyl and phenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Mechanism of Action

The mechanism of action of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity and disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of benzyl and phenyl groups enhances its ability to interact with molecular targets, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N5/c1-3-7-14(8-4-1)11-19-17-16-12-22-23(18(16)21-13-20-17)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,19,20,21)

InChI Key

XAODGRCKBVFBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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